molecular formula C7H5ClN2O3S2 B1444814 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride CAS No. 834869-40-8

5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride

Cat. No.: B1444814
CAS No.: 834869-40-8
M. Wt: 264.7 g/mol
InChI Key: PSFZOVDYASBDRW-UHFFFAOYSA-N
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Description

5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S2 and a molecular weight of 264.71 g/mol . It is a sulfonyl chloride derivative of benzothiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the reaction of 5-methoxy-2,1,3-benzothiadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

5-Methoxy-2,1,3-benzothiadiazole+Chlorosulfonic acid5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride+Hydrochloric acid\text{5-Methoxy-2,1,3-benzothiadiazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 5-Methoxy-2,1,3-benzothiadiazole+Chlorosulfonic acid→5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the compound is typically purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical processes .

Biological Activity

5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride is a sulfonyl chloride derivative of benzothiadiazole, notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biochemical research. The sulfonyl chloride group enhances its reactivity, allowing it to interact with various biological targets, including proteins and enzymes.

  • Molecular Formula : C₇H₇ClN₂O₂S₂
  • Molecular Weight : 248.71 g/mol
  • Structure : Contains a methoxy group which differentiates it from other benzothiadiazole derivatives.

Synthesis

The synthesis of this compound typically involves the chlorination of 5-methoxy-2,1,3-benzothiadiazole-4-sulfonic acid using thionyl chloride. This reaction is conducted under reflux conditions to ensure complete conversion and is followed by purification methods such as recrystallization or distillation to achieve the desired purity levels .

Antiproliferative Activity

Research indicates that benzothiadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range for related compounds. The activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways and induce apoptosis in cancer cells .

CompoundCell LineIC50 (µM)
This compoundMCF-73.1
Related compound AHCT 1162.2
Related compound BHEK 2935.3

Antioxidant Activity

Benzothiadiazole derivatives have also been investigated for their antioxidant properties. The presence of functional groups such as methoxy enhances their ability to scavenge free radicals and reduce oxidative stress in cells. Comparative studies have shown that certain derivatives outperform standard antioxidants like BHT (Butylated Hydroxytoluene) in various assays .

Antibacterial Activity

The antibacterial potential of benzothiadiazole derivatives has been explored, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 8 µM, indicating significant antibacterial activity .

Case Studies and Research Findings

  • Antiproliferative Studies : A series of benzothiadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications at different positions on the benzothiadiazole ring could enhance or diminish antiproliferative effects. Compounds with methoxy substitutions showed improved activity compared to their unsubstituted counterparts .
  • Antioxidant Mechanisms : Investigations into the antioxidant mechanisms revealed that these compounds could effectively inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
  • Structural Activity Relationship (SAR) : Detailed SAR studies have highlighted that the positioning of substituents on the benzothiadiazole ring significantly affects biological activity. For instance, compounds with electron-donating groups like methoxy exhibited enhanced interactions with biological targets compared to those with electron-withdrawing groups .

Properties

IUPAC Name

5-methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S2/c1-13-5-3-2-4-6(10-14-9-4)7(5)15(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFZOVDYASBDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733405
Record name 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834869-40-8
Record name 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride
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5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride
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5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 5
5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 6
5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride

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